BDP 581/591 amine
Description
Introduction to BDP 581/591 Amine
Classification within the BODIPY (Borondipyrromethene) Dye Family
This compound belongs to the BODIPY family, a class of synthetic fluorophores characterized by a boron-dipyrromethene core. This core consists of a boron atom chelated by two pyrrole rings, forming a rigid, planar structure that enhances fluorescence efficiency. BODIPY dyes are classified based on their substitution patterns, which dictate their spectral properties. This compound is optimized for long-wavelength emission, with excitation/emission maxima at 585/594 nm , making it ideal for applications requiring red-shifted fluorescence.
Table 1: Spectral Comparison of this compound with Other BODIPY Derivatives
| Dye | Excitation (nm) | Emission (nm) | ε (L·mol⁻¹·cm⁻¹) | Quantum Yield |
|---|---|---|---|---|
| This compound | 585 | 594 | 104,000 | 0.83 |
| BODIPY FL amine | 503 | 509 | 92,000 | 0.97 |
| BODIPY TR-X | 592 | 618 | 68,000 | 0.56 |
The amine group at the meso position enables covalent conjugation with biomolecules, distinguishing it from non-functionalized BODIPY variants.
Historical Development of BODIPY-Based Fluorophores
The BODIPY scaffold was first reported in 1968, but its potential as a fluorescent dye was not fully realized until the 1990s. Early derivatives focused on tuning absorption/emission profiles through substituent modifications. The introduction of reactive groups, such as amines, emerged in the 2000s to facilitate bioconjugation. This compound represents a milestone in this evolution, combining the inherent photostability of BODIPY with a primary amine for enzymatic transamination and electrophilic labeling.
Key advancements include:
Structural Significance of the Amine Functionality
The amine group in this compound is strategically positioned to retain fluorescence while enabling reactivity. Its molecular formula, C₂₈H₃₄N₄BClF₂O , includes a primary amine (-NH₂) that participates in:
- Enzymatic transamination : Conjugation with carbonyl-containing substrates.
- Reductive amination : Bonding with aldehydes/ketones.
- Electrophilic reactions : Formation of amides or Schiff bases.
Structural Advantages :
General Research Applications and Significance
This compound is pivotal in diverse fields due to its ratiometric fluorescence and biocompatibility.
Key Applications:
Lipid Peroxidation Sensing :
Live-Cell Imaging :
Flow Cytometry :
Protein and Nucleic Acid Labeling :
Table 2: Comparative Analysis of this compound in Research Applications
Properties
Molecular Formula |
C28H34BClF2N4O |
|---|---|
Molecular Weight |
526.86 |
IUPAC Name |
3-(3-((6-ammoniohexyl)amino)-3-oxopropyl)-5-fluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride |
InChI |
InChI=1S/C28H32BFN4O.ClH.FH/c30-29-33-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(33)22-27-17-15-25(34(27)29)18-19-28(35)32-21-9-2-1-8-20-31;;/h3-7,10-17,22H,1-2,8-9,18-21,31H2;2*1H/b12-6+,13-7+;; |
InChI Key |
JINNMLHAECZRTF-ATFITULDSA-N |
SMILES |
O=C(NCCCCCC[NH3+])CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3B2F.[F-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 581/591 amine |
Origin of Product |
United States |
Scientific Research Applications
Fluorescent Probes for Lipid Peroxidation
BDP 581/591 amine is primarily utilized as a fluorescent probe to detect lipid peroxidation in biological systems. The probe operates by reacting with lipid radicals generated during the peroxidation process, resulting in a shift in fluorescence from red to green. This ratiometric change allows for sensitive detection of lipid peroxidation levels.
- Mechanism of Action : The probe remains red-fluorescent until it reacts with lipid radicals, after which it emits green fluorescence. This characteristic enables researchers to quantify lipid peroxidation through fluorescence intensity ratios.
Case Study : In a study investigating ferroptosis (a form of regulated cell death), BDP 581/591 was employed to monitor lipid peroxidation in HepG2 cells treated with iron chloride. The results indicated a significant increase in fluorescence intensity correlating with lipid peroxidation levels, which was subsequently reduced upon treatment with iron chelators .
In biochemical assays, this compound serves as a crucial reagent for detecting and quantifying lipid peroxidation products. Its high sensitivity allows for the detection of low concentrations of reactive species.
- High-Throughput Screening : The dye's compatibility with plate readers facilitates high-throughput screening applications, enabling the analysis of multiple samples simultaneously.
Example Application : Researchers have utilized BDP 581/591 in assays to evaluate the efficacy of antioxidant compounds by measuring the reduction in lipid peroxidation levels after treatment .
Drug Development and Toxicology Studies
The compound is also employed in drug development and toxicology studies to evaluate the effects of potential therapeutic agents on lipid metabolism and oxidative damage.
- Toxicological Assessments : By measuring lipid peroxidation levels, scientists can assess the cytotoxic effects of various compounds on cell viability and function.
Case Study : A study demonstrated that treatment with a novel antioxidant significantly decreased lipid peroxidation levels in liver cells, as measured by BDP 581/591 fluorescence, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
Comparison with Similar Compounds
BDP Derivatives with Different Reactive Groups
| Compound | Reactive Group | Molecular Weight | Excitation/Emission (nm) | Key Applications |
|---|---|---|---|---|
| BDP 581/591 amine | -NH₂ | 526.86 | 585 / 594 | Biomolecule labeling, enzymatic assays |
| BDP 581/591 NHS ester | NHS ester | 489.28 | 581 / 591 | Protein/peptide conjugation via amines |
| BDP 581/591 carboxylic acid | -COOH | 392.21 | 581 / 591 | Carbodiimide-mediated crosslinking |
- BDP 581/591 NHS ester (CAS 654651-21-5): This derivative reacts with primary/secondary amines to form stable amide bonds, ideal for labeling proteins and peptides. Unlike the amine version, it lacks enzymatic utility but excels in bioconjugation and ROS-sensitive assays .
- BDP 581/591 carboxylic acid : With a carboxyl group, it facilitates conjugation via EDC/NHS chemistry. Its lower molecular weight (392.21 vs. 526.86) and solubility in DCM make it suitable for hydrophobic environments .
BDP Amine Derivatives with Varied Emission Ranges
| Compound | Excitation/Emission (nm) | Quantum Yield | Key Channel | Applications |
|---|---|---|---|---|
| This compound | 585 / 594 | 0.83 | Cy3/Cy3.5 | Multiplex imaging, ROS detection |
| BDP FL amine | 505 / 515 | ~0.90* | FAM (488 nm) | Flow cytometry, DNA labeling |
| BDP R6G amine | 530 / 550 | ~0.85* | Rhodamine 6G | Mitochondrial tracking, pH sensing |
| BDP 630/650 amine | 630 / 650 | ~0.80* | Cy5 | Deep-tissue imaging, FRET assays |
- BDP FL amine : Matches the FAM channel (488 nm excitation) with a higher quantum yield (~0.90), ideal for high-sensitivity detection in flow cytometry .
- BDP 630/650 amine : Emits in the far-red range (650 nm), minimizing autofluorescence in in vivo imaging .
*Quantum yields estimated based on BODIPY core properties; exact values require experimental validation.
Other BODIPY Derivatives with Distinct Functionalization
| Compound | Functional Group | Key Feature | Applications |
|---|---|---|---|
| BODIPY TMR C5-maleimide | Maleimide | Thiol-reactive | Protein cysteine labeling |
| BODIPY FL C12 | Cholesteryl | Membrane integration | Lipid raft visualization |
| BODIPY 530/550 NHS ester | NHS ester | High photostability | Long-term live-cell tracking |
- BODIPY TMR C5-maleimide : Targets thiol groups, enabling site-specific labeling of cysteine residues in proteins .
- BODIPY FL C12 : Incorporates a cholesteryl anchor for membrane studies , unlike this compound’s cytosolic or organelle-specific applications .
Key Advantages of this compound
- Superior Brightness : Quantum yield (0.83) exceeds many Rhodamine derivatives (e.g., R6G: ~0.70) .
- ROS Sensitivity : Unique diene structure enables real-time ROS detection, a feature absent in BDP FL or R6G derivatives .
- Dual-Photon Compatibility : Large two-photon cross-section supports multiphoton microscopy .
Limitations and Considerations
- Solubility Constraints: Limited aqueous solubility necessitates organic solvents (DMF/DMSO) for stock solutions .
- Cost : Higher molecular complexity increases synthesis costs compared to simpler BODIPY dyes (e.g., BDP FL amine) .
Q & A
Q. How to address conflicting reports on this compound’s stability in reducing environments?
- Methodological Answer : Discrepancies may stem from differences in redox conditions (e.g., glutathione concentrations). Perform stability assays under physiologically relevant reducing conditions (1–10 mM glutathione, pH 7.4) and monitor fluorescence decay over time. Compare results with structurally similar dyes (e.g., BDP TMR amine) to identify moiety-specific vulnerabilities .
Q. What statistical approaches validate the significance of this compound-based imaging data in heterogeneous samples?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals for fluorescence intensity means in regions of interest (ROIs). For time-series data, employ mixed-effects models to account for intra-sample correlation .
Integration with Emerging Techniques
Q. How can this compound be combined with CRISPR-Cas9 systems for real-time tracking of gene editing?
- Methodological Answer : Conjugate the dye to Cas9 protein via NHS chemistry and validate labeling efficiency via SDS-PAGE with in-gel fluorescence. Monitor intracellular localization using confocal microscopy and correlate with editing efficiency (T7E1 assay). Optimize dye-to-protein ratios to avoid steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
